molecular formula C20H18ClNOS B2717302 3-(3-chlorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide CAS No. 1797871-34-1

3-(3-chlorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide

Cat. No.: B2717302
CAS No.: 1797871-34-1
M. Wt: 355.88
InChI Key: BGBKJIHOKZKGJA-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide is an organic compound that features a chlorophenyl group, a thiophenyl group, and a benzyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring to introduce the 3-chlorophenyl group. This is followed by the formation of the thiophen-3-yl group through a thiophene synthesis reaction. The final step involves the coupling of these intermediates with a benzyl group and the formation of the propanamide backbone through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(3-chlorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a drug candidate.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorophenyl)-N-(2-(thiophen-2-yl)benzyl)propanamide: Similar structure but with a thiophen-2-yl group instead of thiophen-3-yl.

    3-(4-chlorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide: Similar structure but with a 4-chlorophenyl group instead of 3-chlorophenyl.

Uniqueness

3-(3-chlorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide is unique due to the specific positioning of the chlorophenyl and thiophenyl groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[(2-thiophen-3-ylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNOS/c21-18-6-3-4-15(12-18)8-9-20(23)22-13-16-5-1-2-7-19(16)17-10-11-24-14-17/h1-7,10-12,14H,8-9,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBKJIHOKZKGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCC2=CC(=CC=C2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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